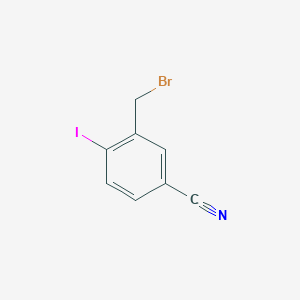
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and two phenylethynyl groups attached to the anthracene core. It is known for its strong fluorescence and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the bromination of anthracene followed by the Sonogashira coupling reaction. The general steps are as follows:
Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1,3,5,7-tetrabromoanthracene.
Sonogashira Coupling: The tetrabromoanthracene is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the anthracene core and the phenylethynyl groups.
Coupling Reactions: The phenylethynyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the anthracene core and phenylethynyl groups.
Coupling Reactions: Products include more complex polycyclic structures with extended conjugation.
Applications De Recherche Scientifique
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in spectroscopic studies and as a building block for the synthesis of more complex organic molecules.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes at the molecular level.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong fluorescence and stability.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, producing fluorescence. This property is exploited in various applications, including imaging and optoelectronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the bromine atoms and has similar fluorescence properties but different reactivity.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of bromine, resulting in different chemical behavior and applications.
5,12-Bis(phenylethynyl)naphthacene: A related compound with a naphthacene core, used in similar applications but with different optical properties.
Uniqueness
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four bromine atoms, which enhance its reactivity and allow for further functionalization. Its strong fluorescence and stability make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
84870-40-6 |
|---|---|
Formule moléculaire |
C30H14Br4 |
Poids moléculaire |
694.0 g/mol |
Nom IUPAC |
1,3,5,7-tetrabromo-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Br4/c31-21-15-25-23(13-11-19-7-3-1-4-8-19)29-26(16-22(32)17-27(29)33)24(30(25)28(34)18-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H |
Clé InChI |
BOUUHLOOTPPEIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=C(C=C(C3=C(C4=C2C(=CC(=C4)Br)Br)C#CC5=CC=CC=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
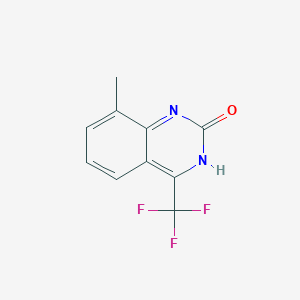
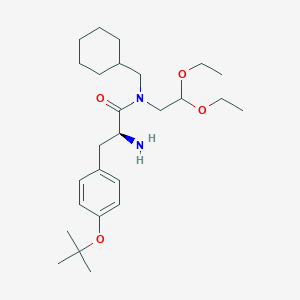
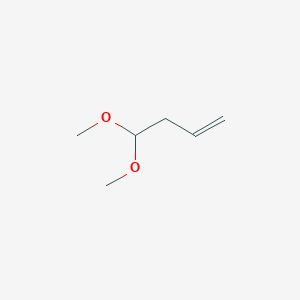
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

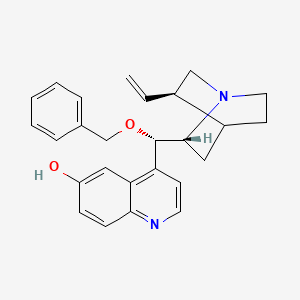
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
